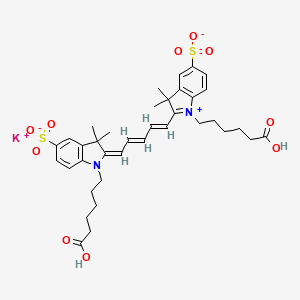

Sulfo-Cy5 diacid potassium

Descripción

Propiedades

Fórmula molecular |

C37H45KN2O10S2 |

|---|---|

Peso molecular |

781.0 g/mol |

Nombre IUPAC |

potassium (2E)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |

Clave InChI |

SYPLZDLIQRWUCY-UHFFFAOYSA-M |

SMILES isomérico |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |

SMILES canónico |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |

Origen del producto |

United States |

Foundational & Exploratory

Sulfo-Cy5 Diacid Potassium Salt: A Comprehensive Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of sulfo-Cy5 diacid potassium salt, a widely utilized far-red fluorescent dye. Its exceptional brightness, water solubility, and photostability make it a valuable tool in various biological and biomedical research applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] This document outlines its key spectral characteristics, details the experimental methodologies for their determination, and presents a practical application in cellular imaging.

Core Photophysical Properties

Sulfo-Cy5 is a water-soluble cyanine (B1664457) dye known for its bright fluorescence in the far-red region of the spectrum.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments.[1] Its fluorescence is largely insensitive to pH in the range of 4 to 10.[2]

The quantitative photophysical parameters of sulfo-Cy5 diacid and its derivatives are summarized in the table below. These values are critical for designing and interpreting fluorescence-based experiments.

| Property | Value | Notes |

| Absorption Maximum (λ_abs_) | ~646 - 649 nm | In aqueous buffer (e.g., PBS)[1][3][4] |

| Emission Maximum (λ_em_) | ~661 - 672 nm | In aqueous buffer (e.g., PBS)[1][3][4] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | A high value, indicating strong light absorption[2][4][5] |

| Fluorescence Quantum Yield (Φ_F) | ~0.27 - 0.28 | Relative to a standard in an aqueous environment[3][4][5][6] |

| Stokes Shift | ~15 - 23 nm | The difference between absorption and emission maxima[1] |

| Solubility | High in water, DMF, DMSO | Due to the presence of sulfo groups[4][6] |

Experimental Protocols

Accurate determination of the photophysical properties of sulfo-Cy5 diacid is essential for its effective application. Below are detailed methodologies for key experimental procedures.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum and the determination of the molar extinction coefficient.

Materials:

-

This compound salt

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of sulfo-Cy5 diacid in PBS. The concentration should be accurately known, typically in the micromolar range.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in PBS.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 500 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with PBS to serve as a blank and record a baseline spectrum.

-

Sample Measurement: Measure the absorbance of each dilution at the absorption maximum (around 646 nm). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the measurement of the fluorescence emission spectrum and the calculation of the relative fluorescence quantum yield.

Materials:

-

This compound salt solution (from UV-Vis protocol)

-

Fluorescence standard with a known quantum yield in the far-red region (e.g., Nile Blue in methanol, Φ_F_ = 0.27)[3]

-

Fluorescence spectrometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Spectrometer Setup: Turn on the fluorescence spectrometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the absorption maximum of sulfo-Cy5 (e.g., 646 nm). Set the emission scan range from approximately 650 nm to 800 nm.

-

Standard Measurement: Prepare a solution of the fluorescence standard with an absorbance at the excitation wavelength similar to the sulfo-Cy5 sample (ideally < 0.1 to avoid inner filter effects). Record the fluorescence emission spectrum of the standard.

-

Sample Measurement: Record the fluorescence emission spectrum of the sulfo-Cy5 diacid solution under the same experimental conditions as the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The relative fluorescence quantum yield (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ × (A_std_ / A_sample_) × (I_sample_ / I_std_) × (η_sample_² / η_std_²) where:

-

Φ_F,std_ is the quantum yield of the standard.

-

A is the absorbance at the excitation wavelength.

-

I is the integrated fluorescence intensity.

-

η is the refractive index of the solvent.

-

-

Application Workflow: Cellular Uptake of a Sulfo-Cy5 Labeled Peptide

Sulfo-Cy5 is frequently used to label peptides for tracking their cellular uptake and localization. The following diagram illustrates a typical experimental workflow for such a study.

Caption: Workflow for studying the cellular uptake of a sulfo-Cy5 labeled peptide.

This workflow begins with the covalent labeling of a peptide with an activated form of sulfo-Cy5 (NHS ester), followed by purification and characterization of the conjugate. The labeled peptide is then incubated with cultured cells. After removing any unbound peptide, the cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry. For quantitative analysis, the cells can be lysed, and the fluorescence intensity of the lysate measured with a spectrofluorometer.[7] This allows for the determination of the amount of peptide taken up by the cells.

Bioconjugation of Sulfo-Cy5

The carboxylic acid groups of sulfo-Cy5 diacid can be activated, for example, to an N-hydroxysuccinimide (NHS) ester, for covalent labeling of primary amines on biomolecules like proteins and peptides. The following diagram illustrates this common bioconjugation reaction.

Caption: Amine-reactive labeling using sulfo-Cy5 NHS ester.

In this two-step process, the carboxylic acid is first activated using a carbodiimide (B86325) (like EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This amine-reactive intermediate then readily reacts with primary amines on the target biomolecule in a buffered solution (typically at a pH of 7.2-8.5) to form a stable amide bond.

References

- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]

- 5. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lifetein.com [lifetein.com]

A Technical Guide to the Fluorescence Mechanism of Sulfo-Cy5 Diacid Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core fluorescence mechanism of Sulfo-Cy5 diacid potassium salt, a widely utilized far-red fluorescent dye. This document provides a comprehensive overview of its photophysical properties, the underlying principles governing its fluorescence, and detailed experimental protocols for its characterization.

Core Fluorescence Mechanism

The fluorescence of Sulfo-Cy5 diacid, a member of the cyanine (B1664457) dye family, is governed by the electronic transitions within its polymethine chain, a conjugated system of alternating single and double bonds. The fundamental process can be understood through the principles of molecular photophysics, illustrated by the Jablonski diagram.

Upon absorption of a photon of appropriate energy, typically around 646 nm, an electron in the highest occupied molecular orbital (HOMO) is promoted to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). This process is incredibly fast, occurring on the femtosecond timescale.

Following excitation, the molecule rapidly undergoes vibrational relaxation and internal conversion, losing a small amount of energy as heat to its surroundings and relaxing to the lowest vibrational level of the S₁ state. From this state, the molecule can return to the ground state through several pathways:

-

Fluorescence: The most desired pathway for imaging applications is the radiative decay from the S₁ state back to the S₀ state, accompanied by the emission of a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. For Sulfo-Cy5, this emission maximum is typically around 662 nm.

-

Internal Conversion: A non-radiative pathway where the energy of the excited state is dissipated as heat through molecular vibrations.

-

Intersystem Crossing: The excited electron can undergo a spin-flip, transitioning to a long-lived triplet state (T₁). From the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. Intersystem crossing can lead to photobleaching, as the triplet state is more chemically reactive and susceptible to reactions with molecular oxygen.

-

Photoisomerization: Like many cyanine dyes, Sulfo-Cy5 can undergo cis-trans isomerization around the double bonds in its polymethine chain while in the excited state. This conformational change can lead to a non-fluorescent state, effectively quenching the fluorescence. The rigidity of the environment can influence the efficiency of this process.[1]

The presence of two sulfonate groups in Sulfo-Cy5 diacid significantly enhances its water solubility, making it highly suitable for biological applications in aqueous environments. These groups also help to reduce dye aggregation, which can otherwise lead to self-quenching of fluorescence.[2]

Data Presentation

The following table summarizes the key quantitative photophysical properties of this compound salt.

| Property | Value | Reference(s) |

| Absorption Maximum (λabs) | ~646 nm | [3][] |

| Emission Maximum (λem) | ~662 nm | [3][] |

| Molar Extinction Coefficient (ε) | ~271,000 cm-1M-1 | [][5] |

| Fluorescence Quantum Yield (ΦF) | ~0.28 | [][5] |

| Stokes Shift | ~16 nm | [3] |

| pH Insensitivity Range | pH 4 - 10 | [6] |

Mandatory Visualizations

Chemical Structure of this compound Salt

Caption: Chemical structure of this compound salt.

Jablonski Diagram for Sulfo-Cy5 Fluorescence

References

- 1. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 2. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 3. Photoswitching Mechanism of Cyanine Dyes [escholarship.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: Synthesis of Sulfo-Cy5 Diacid Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sulfo-Cy5 diacid potassium salt, a water-soluble, far-red fluorescent dye essential for various bio-conjugation and imaging applications. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data to assist researchers in the successful preparation of this important fluorophore.

Overview of the Synthetic Strategy

The synthesis of this compound salt is a multi-step process that follows a modular approach, a common strategy for the preparation of asymmetric cyanine (B1664457) dyes. The core of this strategy involves the condensation of two distinct heterocyclic aza-indoleninium precursors with a polymethine bridge-forming reagent. The key stages of the synthesis are:

-

Fischer Indole Synthesis: Preparation of the foundational sulfonated indolenine core.

-

N-Alkylation: Functionalization of the indolenine precursors with sulfonic acid and carboxylic acid moieties to introduce water solubility and a reactive handle for conjugation.

-

Condensation Reaction: Formation of the final pentamethine cyanine dye structure.

-

Purification: Isolation and purification of the target compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of sulfo-Cy5 diacid and its precursors.

Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cy5 Diacid

| Parameter | Value | Reference |

| Molecular Formula | C₃₇H₄₁KN₂O₁₀S₂ | N/A |

| Molecular Weight | 805.04 g/mol | N/A |

| Excitation Maximum (λmax) | ~646 nm | [1] |

| Emission Maximum (λem) | ~662 nm | [1] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1] |

| Solubility | Water, DMSO, DMF | N/A |

Table 2: Summary of Synthetic Steps and Typical Yields

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Fischer Indole Synthesis | 4-Hydrazinobenzenesulfonic acid, 3-Methyl-2-butanone (B44728) | ~70-80% |

| 2a | N-Alkylation (Sulfonate) | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, 1,3-Propanesultone | High |

| 2b | N-Alkylation (Diacid) | 2,3,3-Trimethylindolenine (B142774), Bromo-functionalized dicarboxylic acid | Moderate to High |

| 3 | Condensation | Sulfonated indolium salt, Carboxylated indolium salt, Malonaldehyde dianilide hydrochloride | ~19% |

| 4 | Purification | Silica (B1680970) Gel Chromatography / HPLC | Variable |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound salt.

Synthesis of Precursor 1: 1-(3-Sulfopropyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate

-

Step 1: Fischer Indole Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate.

-

In a round-bottom flask, dissolve 4-hydrazinobenzenesulfonic acid hemihydrate (1 equivalent) and 3-methyl-2-butanone (3 equivalents) in glacial acetic acid.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.

-

Filter the precipitate, wash with diethyl ether, and dry under vacuum.

-

The crude product is then treated with a potassium hydroxide (B78521) solution to form the potassium salt.

-

-

Step 2: N-Alkylation with 1,3-Propanesultone.

-

Suspend potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (1 equivalent) in acetonitrile (B52724).

-

Add 1,3-propanesultone (1.2 equivalents) to the suspension.

-

Reflux the mixture for 12 hours.

-

Cool the reaction to room temperature, filter the resulting precipitate, wash with acetonitrile, and dry under vacuum to yield the zwitterionic product.

-

Synthesis of Precursor 2: 1-(Carboxyalkyl)-2,3,3-trimethyl-3H-indolium with a second carboxylic acid

-

Note: A bromo-functionalized dicarboxylic acid is required for this step. An example would be a derivative of glutaric or adipic acid where one of the methylene (B1212753) groups is substituted with a bromo group, or a commercially available equivalent.

-

Step 1: N-Alkylation of 2,3,3-trimethylindolenine.

-

Dissolve 2,3,3-trimethylindolenine (1 equivalent) and the bromo-dicarboxylic acid precursor (1.1 equivalents) in a high-boiling point solvent such as chlorobenzene.

-

Heat the reaction mixture at 110 °C for 12-16 hours.

-

Cool the mixture to room temperature and add diethyl ether to precipitate the product.

-

Filter the precipitate, wash with diethyl ether, and dry under vacuum.

-

Synthesis of Sulfo-Cy5 Diacid

-

Condensation Reaction.

-

In a reaction vessel protected from light, dissolve Precursor 2 (1 equivalent) and malonaldehyde dianilide hydrochloride (1.1 equivalents) in a mixture of acetic anhydride (B1165640) and pyridine (B92270).

-

Heat the mixture to 120 °C for 30 minutes.

-

Cool the reaction to room temperature.

-

Add a solution of Precursor 1 (1 equivalent) in pyridine to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Precipitate the crude product by adding ethyl acetate.

-

Collect the precipitate by filtration and wash with ethyl acetate.

-

Purification

-

Silica Gel Chromatography:

-

The crude product can be purified by column chromatography on silica gel.

-

A gradient elution system of dichloromethane (B109758) and methanol (B129727) is typically used.

-

Note: Isolation by silica gel chromatography can be challenging due to the high polarity of the dye.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For higher purity, reversed-phase HPLC is recommended.

-

A C18 column is typically used with a mobile phase gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

-

The fractions containing the desired product are collected and lyophilized.

-

Conversion to Potassium Salt

-

Dissolve the purified diacid in a minimal amount of methanol.

-

Add a stoichiometric amount of potassium hydroxide in methanol.

-

The potassium salt can be precipitated by the addition of a non-polar solvent like diethyl ether, filtered, and dried under vacuum.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound salt.

Experimental Workflow Logic

Caption: General experimental workflow for a synthesis step.

References

Sulfo-Cy5 Diacid Potassium Salt: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of sulfo-Cy5 diacid potassium salt, a widely used fluorescent dye in biological and biomedical research. The inclusion of two sulfonate groups enhances its water solubility, making it an ideal candidate for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.

Core Properties

This compound salt is a water-soluble, near-infrared fluorescent dye.[1] It is characterized by its bright fluorescence, high photostability, and low nonspecific binding to biomolecules. These properties make it a versatile tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Spectral Characteristics

The spectral properties of this compound salt are fundamental to its application in fluorescence-based assays. The dye exhibits a maximum absorbance in the red region of the visible spectrum and emits in the far-red region, which helps to minimize interference from cellular autofluorescence.

| Property | Value |

| Maximum Absorbance (λmax) | ~646 nm |

| Maximum Emission (λmax) | ~662 nm |

| Molar Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ |

| Quantum Yield | ~0.28 |

Solubility

The solubility of this compound salt is a key advantage for its use in biological applications, as it can be readily dissolved in aqueous buffers without the need for organic co-solvents.

| Solvent | Solubility |

| Water | Well soluble[2][3] |

| Dimethylformamide (DMF) | 0.35 M (240 g/L)[2][3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.35 M (240 g/L)[2][3] |

| Non-polar organic solvents | Practically insoluble[2][3] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a fluorescent dye like this compound salt involves the following steps:

-

Preparation of Saturated Solutions: An excess amount of the dye is added to a known volume of the solvent (e.g., water, DMF, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solid: The saturated solution is carefully filtered or centrifuged to remove any undissolved dye particles.

-

Concentration Measurement: The concentration of the dye in the clear supernatant is determined using a spectrophotometer by measuring its absorbance at the maximum absorbance wavelength (λmax) and applying the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

-

Calculation: The solubility is then expressed in terms of molarity (mol/L) or mass per volume (g/L).

Stability

The stability of this compound salt is critical for ensuring the reliability and reproducibility of experimental results. Stability can be influenced by several factors, including storage conditions, temperature, pH, and exposure to light.

Storage and Handling

Proper storage is essential to maintain the integrity of the dye over time.

| Condition | Recommendation | Duration |

| Solid Form | Store at -20°C in the dark.[2] | Up to 24 months[2] |

| Transportation at room temperature.[2] | Up to 3 weeks[2] | |

| In Solvent | Store at -80°C. | Up to 6 months |

| Store at -20°C. | Up to 1 month |

It is crucial to avoid prolonged exposure to light.[2]

Factors Affecting Stability

The following diagram illustrates the key factors that can influence the stability of this compound salt.

Caption: Factors influencing the stability of this compound salt.

Experimental Protocols for Stability Assessment

pH Stability:

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).

-

Sample Preparation: Dissolve the this compound salt in each buffer to a known concentration.

-

Incubation: Incubate the solutions at a constant temperature in the dark for a specified period.

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample at regular intervals using a fluorometer.

-

Data Analysis: Plot the fluorescence intensity as a function of pH and time to determine the pH range over which the dye is stable.

Photostability:

-

Sample Preparation: Prepare a solution of the dye in a suitable solvent (e.g., phosphate-buffered saline, PBS).

-

Light Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp or a specific wavelength laser) for defined periods. A control sample should be kept in the dark.

-

Absorbance and Fluorescence Measurement: Measure the absorbance and fluorescence intensity of both the exposed and control samples at regular intervals.

-

Data Analysis: Calculate the rate of photobleaching by comparing the changes in absorbance or fluorescence of the exposed sample to the control.

Application Workflow: Immunofluorescence Staining

The high water solubility and bright fluorescence of this compound salt make it an excellent choice for immunofluorescence staining protocols. The following diagram outlines a typical workflow.

Caption: A typical workflow for immunofluorescence staining using a sulfo-Cy5 conjugated secondary antibody.

Conclusion

This compound salt is a robust and versatile fluorescent dye with excellent solubility and stability characteristics when handled and stored correctly. Its bright, far-red fluorescence makes it a valuable tool for a wide range of biological imaging and detection applications. Understanding its solubility and stability parameters is essential for designing and executing reliable and reproducible experiments in research and drug development.

References

Sulfo-Cy5 Diacid Potassium Salt: A Deep Dive into its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core spectroscopic properties of sulfo-Cy5 diacid potassium salt, a widely utilized far-red fluorescent dye. Its exceptional water solubility and bright fluorescence make it a valuable tool in various biological and biomedical research applications, particularly for labeling proteins and nucleic acids. This document outlines its key spectral characteristics, provides detailed experimental protocols for its characterization, and illustrates a common experimental workflow.

Core Spectroscopic and Physicochemical Properties

The inherent properties of this compound salt make it a robust fluorophore for sensitive detection in aqueous environments. Its spectral characteristics are summarized below.

| Property | Value | References |

| Absorption Maximum (λabs) | ~646 - 648 nm | [1][2][3][4][5][6] |

| Emission Maximum (λem) | ~662 - 671 nm | [1][2][3][4][5][6] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 cm-1M-1 | [2][3][4][6] |

| Fluorescence Quantum Yield (ΦF) | ~0.28 | [3][6] |

| Stokes Shift | ~16 nm | [1] |

| Molecular Weight | ~750.89 g/mol (acid form) | [2][4] |

| Solubility | High in water, DMSO, DMF | [2][3][4] |

| CAS Number (Potassium Salt) | 1144107-82-3 | [3] |

Experimental Protocols

Accurate characterization of the spectroscopic properties of sulfo-Cy5 diacid is crucial for its effective implementation in experimental design. Below are detailed protocols for determining its absorption and emission spectra.

Protocol 1: Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the steps to measure the absorption spectrum of sulfo-Cy5 diacid and calculate its molar extinction coefficient.

1. Materials and Equipment:

-

This compound salt

-

High-purity water (e.g., Milli-Q or equivalent) or a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Spectrophotometer capable of scanning in the UV-Vis-NIR range

-

Quartz cuvettes with a 1 cm path length

-

Calibrated analytical balance and volumetric flasks

2. Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound salt and dissolve it in a known volume of high-purity water or buffer to create a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution.

-

Prepare a Working Solution: Dilute the stock solution to a concentration that results in an absorbance maximum within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration of approximately 5 µM is a good starting point.[7]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Blank Measurement: Fill a quartz cuvette with the same solvent (water or buffer) used to prepare the working solution. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Empty the cuvette, rinse it with the working solution, and then fill it with the sulfo-Cy5 diacid working solution. Place the cuvette in the spectrophotometer and measure the absorption spectrum over a relevant wavelength range (e.g., 400-800 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: ε = A / (c * l)

-

Where:

-

A is the absorbance at λmax.

-

c is the molar concentration of the solution (mol/L).

-

l is the path length of the cuvette (typically 1 cm).

-

-

-

Protocol 2: Measurement of Fluorescence Emission Spectrum

This protocol describes the procedure for measuring the fluorescence emission spectrum of sulfo-Cy5 diacid.

1. Materials and Equipment:

-

This compound salt working solution (prepared as in Protocol 1)

-

Spectrofluorometer with an appropriate excitation source and detector

-

Quartz fluorescence cuvettes

2. Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp and detector to stabilize.

-

Set Excitation Wavelength: Set the excitation wavelength to the absorption maximum (λmax) determined in Protocol 1 (approximately 646-648 nm).

-

Blank Measurement: Fill a fluorescence cuvette with the solvent used to prepare the working solution. Place it in the spectrofluorometer and record a blank emission spectrum to account for any background fluorescence or Raman scattering.

-

Sample Measurement: Empty and rinse the cuvette with the sulfo-Cy5 diacid working solution, then fill it with the sample. Place the cuvette in the spectrofluorometer and record the emission spectrum. The scan range should typically start about 10-20 nm above the excitation wavelength and extend into the near-infrared region (e.g., 660-800 nm).

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

Identify the wavelength of maximum fluorescence emission (λem).

-

Experimental Workflow Visualization

The primary application of sulfo-Cy5 is as a fluorescent label for biomolecules. The following diagram illustrates a typical workflow for labeling a protein with a sulfo-Cy5 derivative (such as the NHS ester for targeting primary amines) and subsequent purification.

Caption: Workflow for Protein Labeling with Sulfo-Cy5.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courses.physics.illinois.edu [courses.physics.illinois.edu]

A Technical Guide to the Quantum Yield of Sulfo-Cy5 Diacid Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, specifically the fluorescence quantum yield, of sulfo-Cy5 diacid potassium salt. It is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize fluorescent labeling techniques. This guide includes a summary of key quantitative data, a detailed experimental protocol for quantum yield determination, and visualizations of experimental workflows.

Core Photophysical Properties of Sulfo-Cy5 Diacid

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye that is widely used for labeling a variety of biomolecules, including proteins, peptides, and nucleic acids.[1][] Its excellent water solubility, provided by the sulfonate groups, makes it particularly suitable for biological applications in aqueous environments.[1] The dye exhibits bright fluorescence and high photostability, which are critical for sensitive detection in various assays.[1] A key parameter for any fluorophore is its fluorescence quantum yield (Φ), which describes the efficiency of converting absorbed light into emitted fluorescence.

The quantitative photophysical properties of sulfo-Cy5 diacid and its derivatives are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | [3] |

| Excitation Maximum (λex) | ~646 - 649 nm | [1] |

| Emission Maximum (λem) | ~662 - 672 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 cm-1M-1 | [3] |

| Solubility | Water, DMSO, DMF | |

| Molecular Weight | ~750.89 g/mol |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most reliable and commonly used method for determining the fluorescence quantum yield of a compound is the comparative method, as described by Williams et al.[4][5] This method involves comparing the fluorescence intensity of the sample under investigation to a standard with a known quantum yield.

Principle

When a solution of a fluorescent molecule is sufficiently dilute (absorbance < 0.1), the integrated fluorescence intensity is directly proportional to the amount of light absorbed.[4] By comparing the integrated fluorescence intensity of an unknown sample to that of a standard with a known quantum yield, under identical experimental conditions, the quantum yield of the unknown can be calculated.[6]

Materials and Equipment

-

Spectrofluorometer with a monochromatic excitation source and a detector for emission spectra.

-

UV-Vis spectrophotometer.

-

10 mm path length quartz cuvettes.

-

Volumetric flasks and pipettes.

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) for sulfo-Cy5).

-

Quantum yield standard (e.g., Cresyl Violet in methanol, Φ = 0.53).[5]

-

This compound salt.

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both the sulfo-Cy5 diacid and the quantum yield standard in the appropriate solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[5]

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Note the absorbance at the excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

For each dilution, record the fluorescence emission spectrum. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.[6]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each recorded spectrum.

-

Plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Calculation of Quantum Yield: The quantum yield of the sulfo-Cy5 diacid (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is equal to 1).

-

Visualizations

Experimental Workflow for Quantum Yield Measurement

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Application in Signaling Pathway Visualization

Sulfo-Cy5 diacid is often used in its activated forms (e.g., NHS ester) to label proteins for visualization in various biological contexts, including signaling pathways. The following diagram illustrates a conceptual workflow for using sulfo-Cy5 to label and visualize a protein of interest in a signaling cascade.

Caption: Conceptual workflow for labeling a protein with sulfo-Cy5 to visualize its role in a signaling pathway.

References

Technical Guide: Sulfo-Cy5 Diacid Potassium Salt - Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties and common applications of sulfo-Cy5 diacid potassium salt, a widely used far-red fluorescent dye. The information herein is intended to support research and development activities in molecular biology, bio-imaging, and drug discovery.

Core Properties of this compound Salt

This compound salt is a water-soluble cyanine (B1664457) dye known for its high molar extinction coefficient and bright fluorescence emission in the far-red region of the spectrum. The presence of two sulfonate groups enhances its hydrophilicity, making it particularly suitable for biological applications in aqueous environments.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound salt are summarized in the table below. These values are essential for accurate quantification and experimental design.

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [1] |

| Excitation Maximum (λex) | 646 nm | [1] |

| Emission Maximum (λem) | 662 nm | [1] |

| Molecular Weight | 680.87 g/mol | [2] |

| Molecular Formula | C₃₂H₃₇KN₂O₈S₂ | [1][2] |

| CAS Number | 1144107-82-3 | [1][2] |

| Solubility | Water, DMSO, DMF | [1][3] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [1][4] |

Experimental Protocols

Determination of Molar Extinction Coefficient

The accurate determination of the molar extinction coefficient is critical for quantitative applications. The following protocol, based on the Beer-Lambert law (A = εcl), outlines a standard procedure for its experimental verification.

Materials:

-

This compound salt

-

High-purity solvent (e.g., deionized water, PBS, or methanol)

-

Calibrated spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of the this compound salt and dissolve it in the chosen solvent to create a concentrated stock solution.

-

Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain a range of concentrations. Aim for concentrations that will yield absorbance values between 0.1 and 1.0, as this is typically the linear range of most spectrophotometers.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the absorption maximum of sulfo-Cy5 (approximately 600-700 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each dilution at the absorption maximum (λmax), which should be around 646 nm.

-

-

Data Analysis:

-

Plot a graph of absorbance at λmax versus concentration.

-

Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

-

Bioconjugation of Proteins with Sulfo-Cy5 Diacid

Sulfo-Cy5 diacid can be covalently attached to proteins and other biomolecules, typically through the formation of an amide bond between the dye's carboxylic acid groups and primary amines on the target molecule. This process usually involves the activation of the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.

Part 1: Activation of Sulfo-Cy5 Diacid to Sulfo-Cy5 NHS Ester

Materials:

-

This compound salt

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel protected from light

Procedure:

-

Dissolve sulfo-Cy5 diacid in anhydrous DMF or DMSO.

-

Add NHS, followed by the dropwise addition of EDC or DCC.

-

Stir the reaction mixture at room temperature for several hours to overnight, protected from light.

-

The resulting solution containing the activated sulfo-Cy5 NHS ester can be used directly in the next step or purified if necessary.

Part 2: Protein Labeling with Activated Sulfo-Cy5

Materials:

-

Activated Sulfo-Cy5 NHS ester solution

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Labeling Reaction: Add the activated sulfo-Cy5 NHS ester solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored fraction to elute will be the labeled protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (around 646 nm).

Applications in Research and Drug Development

The favorable spectroscopic properties and water solubility of sulfo-Cy5 make it a versatile tool in various scientific disciplines.

-

Fluorescence Microscopy: Its far-red emission minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio in cellular imaging.

-

Flow Cytometry: The bright fluorescence of sulfo-Cy5 allows for the clear identification and sorting of labeled cells.

-

In Vivo Imaging: The long-wavelength excitation and emission of sulfo-Cy5 enable deeper tissue penetration, making it suitable for small animal imaging studies.

-

Bioconjugation: It can be readily conjugated to antibodies, peptides, and nucleic acids for use in a wide range of assays, including immunoassays and fluorescence resonance energy transfer (FRET) studies.[5][6]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medkoo.com [medkoo.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]

- 5. Absorption Spectra of Conjugated Dyes [gustavus.edu]

- 6. Sulfo-Cy5 carboxylic acid potassium | Fluorescent Dye | 1144107-82-3 | Invivochem [invivochem.com]

A Technical Guide to the Aqueous Solubility of Sulfo-Cy5 Diacid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the water solubility of sulfo-Cy5 diacid, a key parameter for its application in biological research and drug development. The inclusion of sulfonate groups significantly enhances the aqueous solubility of cyanine (B1664457) dyes, facilitating their use in biological buffers without the need for organic co-solvents.[1] This guide summarizes the quantitative solubility data, presents detailed experimental protocols for solubility determination and biomolecule conjugation, and provides visual workflows for these procedures.

Physicochemical Properties of Sulfo-Cy5 Diacid

Sulfo-Cy5 diacid, also known as sulfo-Cyanine5 carboxylic acid, is a highly hydrophilic and water-soluble fluorescent dye.[2][3] Its solubility in aqueous solutions is a critical feature, enabling its direct use in labeling reactions with sensitive biomolecules that may be denatured by organic solvents. The table below summarizes the key physicochemical and solubility data for the potassium salt of sulfo-Cy5 diacid.

| Parameter | Value | Reference |

| Chemical Formula | C₃₂H₃₇N₂KO₈S₂ | [3] |

| Molecular Weight | 680.87 g/mol | [3] |

| Appearance | Dark blue powder | [3] |

| Excitation Maximum (λex) | 646 nm | [3] |

| Emission Maximum (λem) | 662 nm | [3] |

| Molar Extinction Coefficient | 271,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield | 0.28 | [2] |

| Water Solubility | Well soluble | [2][3] |

| Quantitative Water Solubility | 0.35 M (240 g/L) | [2][3] |

| Other Solubilities | Well soluble in DMF and DMSO | [2][3] |

Experimental Protocols

Determination of Aqueous Solubility

A precise determination of the maximum solubility of sulfo-Cy5 diacid in a specific buffer system can be crucial for optimizing experimental conditions. The following protocol describes a general method for determining the aqueous solubility of a water-soluble fluorescent dye.

Objective: To determine the saturation solubility of sulfo-Cy5 diacid potassium salt in a given aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

This compound salt

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Spectrophotometer

-

Calibrated micropipettes

-

Filtration device (e.g., 0.2 µm syringe filter)

Procedure:

-

Preparation of a Slurry: Add an excess amount of this compound salt to a known volume of the aqueous buffer in a microcentrifuge tube. The amount should be sufficient to ensure that not all of the dye dissolves.

-

Equilibration: Tightly cap the tube and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the slurry for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved dye is reached.

-

Separation of Undissolved Solid: After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet. For complete removal of any remaining solid particles, pass the supernatant through a 0.2 µm syringe filter.

-

Sample Dilution: Accurately dilute the clear, saturated solution with the same aqueous buffer to a concentration that falls within the linear range of the spectrophotometer. A series of dilutions may be necessary to find the optimal concentration.

-

Spectrophotometric Measurement: Measure the absorbance of the diluted solution at the maximum absorption wavelength of sulfo-Cy5 (approximately 646 nm).

-

Calculation of Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the diluted sample, where A is the absorbance, ε is the molar extinction coefficient (271,000 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration in Molarity.

-

Determination of Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of sulfo-Cy5 diacid under the tested conditions.

Protein Labeling with Sulfo-Cy5 Diacid

Sulfo-Cy5 diacid can be chemically conjugated to proteins and other biomolecules containing primary amines. This typically involves the activation of the carboxylic acid groups to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines.

Objective: To covalently label a protein (e.g., an antibody) with sulfo-Cy5 diacid.

Materials:

-

This compound salt

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Activation reagents: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Activation of Sulfo-Cy5 Diacid (Preparation of NHS ester):

-

Dissolve sulfo-Cy5 diacid, EDC, and NHS in anhydrous DMF or DMSO. The molar ratio should be optimized, but a starting point of 1:1.2:1.2 (dye:EDC:NHS) is common.

-

Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the sulfo-Cy5 NHS ester.

-

-

Preparation of the Protein:

-

Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 2-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Conjugation Reaction:

-

Add the activated sulfo-Cy5 NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized to achieve the desired degree of labeling, typically ranging from 5:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

The first colored fraction to elute will be the dye-protein conjugate.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 646 nm (for sulfo-Cy5). The DOL can be calculated using the following formula: DOL = (A₆₄₆ / ε₆₄₆) / ((A₂₈₀ - (A₆₄₆ × CF₂₈₀)) / ε₂₈₀) where A is the absorbance, ε is the molar extinction coefficient, and CF₂₈₀ is a correction factor for the absorbance of the dye at 280 nm.

-

Visualized Workflows

Caption: Workflow for determining the aqueous solubility of sulfo-Cy5 diacid.

Caption: General workflow for labeling proteins with sulfo-Cy5 diacid.

References

In-Depth Technical Guide: Sulfo-Cy5 Diacid Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and application of sulfo-Cy5 diacid potassium salt, a water-soluble, near-infrared fluorescent dye. It is intended to serve as a technical resource for laboratory personnel to ensure the stability of the compound and the integrity of experimental results.

Core Properties and Storage

This compound salt is a hydrophilic, non-activated carboxylic acid form of the popular Cy5 dye. Its high water solubility makes it a valuable tool for various applications in aqueous environments, particularly as a negative control in bioconjugation experiments where its activated counterparts (e.g., NHS esters) are used for labeling.

Quantitative Data Summary

Proper storage is critical to maintain the chemical integrity and fluorescent properties of this compound salt. The following table summarizes the key storage and stability parameters.

| Parameter | Value | Citations |

| Storage Temperature | -20°C | [1] |

| Long-term Stability | Up to 24 months (when stored at -20°C in the dark) | [1] |

| Shipping Conditions | Room temperature (stable for up to 3 weeks) | [1] |

| Light Sensitivity | Avoid prolonged exposure to light | [1] |

| Solubility | Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [1] |

Handling and Safety

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard lab coat is recommended.

Engineering Controls:

-

Work in a well-ventilated area to avoid inhalation of any dust particles.

General Handling:

-

Avoid the formation of dust.

-

Prevent contact with skin and eyes.

-

After handling, wash hands thoroughly.

Disposal:

-

Dispose of the compound in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Use as a Negative Control in Protein Labeling

This protocol outlines the use of this compound salt as a negative control in a typical protein labeling experiment using an amine-reactive dye (e.g., sulfo-Cy5 NHS ester). This control is essential to determine the extent of non-specific binding of the dye to the protein.

Materials

-

This compound salt

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Amine-reactive dye (e.g., sulfo-Cy5 NHS ester)

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure

-

Stock Solution Preparation:

-

Prepare a 10 mg/mL stock solution of this compound salt in high-quality, anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Prepare a separate 10 mg/mL stock solution of the amine-reactive dye in DMSO.

-

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

-

-

Labeling Reaction and Negative Control:

-

Labeling Reaction: Add a calculated molar excess of the amine-reactive dye stock solution to the protein solution. The optimal molar ratio will depend on the protein and should be determined empirically.

-

Negative Control: In a separate tube, add the same volume of the this compound salt stock solution to an equal amount of the protein solution. This will mimic the conditions of the labeling reaction without the covalent conjugation.

-

Incubate both reactions for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein (and the control protein) from the unconjugated dye using a size-exclusion chromatography column.

-

Equilibrate the column with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions containing the protein-dye conjugate.

-

-

Analysis:

-

Measure the absorbance of the purified protein-dye conjugate and the negative control sample at the protein's maximum absorbance (e.g., 280 nm) and the dye's maximum absorbance (approximately 646 nm).

-

The absorbance at 646 nm for the negative control sample should be minimal, indicating a low level of non-specific binding. This provides a baseline for evaluating the efficiency of the covalent labeling in the experimental sample.

-

Visualizations

Storage and Handling Workflow

Caption: Recommended workflow for the storage and handling of this compound salt.

Experimental Workflow: Negative Control for Protein Labeling

Caption: Experimental workflow for using sulfo-Cy5 diacid as a negative control in protein labeling.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy5 Diacid Potassium in Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of sulfo-cy5 diacid potassium to antibodies. The protocol outlines the necessary steps for dye activation, antibody preparation, conjugation, and purification of the final labeled antibody.

Introduction

Sulfo-Cy5 is a bright, far-red fluorescent dye commonly utilized for labeling proteins, peptides, and other biomolecules. Its water-soluble nature, conferred by the sulfonate groups, makes it particularly suitable for labeling sensitive proteins like antibodies in aqueous environments without the need for organic co-solvents.[1][2] The diacid form of sulfo-Cy5 possesses two carboxylic acid groups that can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues) on an antibody. This is typically achieved through a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a semi-stable amine-reactive Sulfo-NHS ester.[3] This activated dye then efficiently couples to the antibody to form a stable amide bond. This method allows for precise control over the degree of labeling (DOL), which is a critical parameter for the performance of the conjugated antibody in various applications such as flow cytometry, fluorescence microscopy, and immunoassays.[4][5]

Materials and Reagents

-

Antibody to be labeled (in a buffer free of amines, such as PBS)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

1 M Sodium Bicarbonate buffer, pH 8.5-9.0

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Experimental Protocols

1. Antibody Preparation

-

Dissolve the antibody in 1X PBS at a pH of 7.2-7.4.[6]

-

It is crucial that the buffer is free of any amine-containing substances, such as Tris or glycine, as these will compete with the antibody for reaction with the activated dye.[6] If necessary, dialyze the antibody against 1X PBS.

-

The recommended antibody concentration for optimal labeling is between 2-10 mg/mL.[5][6] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[5]

-

If the antibody solution contains stabilizers like bovine serum albumin (BSA) or gelatin, they must be removed prior to conjugation as they will also be labeled.[6]

2. Preparation of Reagent Stock Solutions

-

Sulfo-Cy5 Diacid Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing. This solution should be prepared fresh before use.

-

EDC Stock Solution: Prepare a 100 mM stock solution of EDC in distilled water. Prepare this solution immediately before use as EDC is moisture-sensitive and hydrolyzes in water.

-

Sulfo-NHS Stock Solution: Prepare a 100 mM stock solution of Sulfo-NHS in distilled water. This solution should also be prepared fresh.

3. Activation of Sulfo-Cy5 Diacid

-

In a microcentrifuge tube, combine the sulfo-Cy5 diacid stock solution with the EDC and Sulfo-NHS stock solutions. A typical molar ratio is 1:1:1 (dye:EDC:Sulfo-NHS).

-

The activation reaction is most efficient at a pH between 4.5 and 7.2.[3]

-

Incubate the reaction mixture at room temperature for 15-30 minutes to generate the amine-reactive Sulfo-NHS ester.

4. Antibody Conjugation Reaction

-

Adjust the pH of the antibody solution to 8.5-9.0 by adding the 1 M sodium bicarbonate buffer. A volume of bicarbonate buffer equal to 5-10% of the antibody solution volume is typically sufficient.

-

Add the freshly activated sulfo-Cy5 solution to the antibody solution. The optimal molar ratio of dye to antibody for most applications is between 5:1 and 20:1.[7] It is recommended to test a few different ratios to determine the optimal degree of labeling for your specific antibody and application.[5]

-

Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring or rotation.

5. Purification of the Labeled Antibody

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[5][6]

-

Equilibrate the column with 1X PBS, pH 7.2-7.4.

-

Apply the conjugation reaction mixture to the top of the column.

-

Elute the conjugate with 1X PBS. The first colored fraction to elute will be the labeled antibody, while the unconjugated dye will elute later.

-

Collect the fractions containing the purified antibody-dye conjugate.

6. Characterization of the Conjugate

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of sulfo-Cy5 (~646 nm, A646) using a spectrophotometer.

-

Calculate the protein concentration and the degree of labeling (DOL) using the following equations:

-

Protein Concentration (mg/mL) = [A280 - (A646 * CF)] / ε_protein

-

Degree of Labeling (DOL) = (A646 * M_protein) / (ε_dye * [Protein])

-

-

The optimal DOL for most antibodies is between 2 and 10.[5][6]

Data Presentation

| Parameter | Value | Reference |

| Sulfo-Cy5 Excitation Maximum | ~646 nm | [1] |

| Sulfo-Cy5 Emission Maximum | ~662 nm | [1] |

| Sulfo-Cy5 Molar Extinction Coefficient | ~271,000 M⁻¹cm⁻¹ | [1] |

| Sulfo-Cy5 Correction Factor (at 280 nm) | ~0.04 | [1][8] |

| Recommended Antibody Concentration | 2-10 mg/mL | [5][6] |

| Recommended Reaction pH (for NHS ester) | 8.5 - 9.0 | [5] |

| Recommended Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | [7] |

| Recommended Degree of Labeling (DOL) | 2 - 10 | [5][6] |

Visualizations

Caption: Experimental workflow for antibody conjugation with sulfo-cy5 diacid.

Caption: Chemical pathway for sulfo-cy5 diacid conjugation to an antibody.

References

- 1. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. interchim.fr [interchim.fr]

Application Notes and Protocols for Labeling Oligonucleotides with Sulfo-Cy5 Diacid Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of amine-modified oligonucleotides with Sulfo-Cy5 diacid potassium salt. Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, water-soluble fluorescent dye that emits in the far-red region of the spectrum, making it an ideal choice for a variety of biological applications where minimizing background fluorescence is critical. These applications include fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging.[1][2]

The "diacid" or "carboxylic acid" form of Sulfo-Cy5 is a non-activated version of the dye that requires chemical activation to react with primary amines. This protocol details a two-step conjugation method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to achieve efficient and stable labeling of oligonucleotides.[3][4] This method offers an alternative to using pre-activated Sulfo-Cy5 NHS esters and can be advantageous in certain experimental contexts.

Key Features of Sulfo-Cy5:

-

High Water Solubility: The sulfonate groups significantly increase hydrophilicity, preventing aggregation in aqueous buffers.[5]

-

Far-Red Fluorescence: Minimizes autofluorescence from biological samples.

-

High Extinction Coefficient: Results in bright, easily detectable signals.

-

Versatile Chemistry: The carboxylic acid groups can be activated to label primary amines on modified oligonucleotides.

Technical Specifications

Quantitative data for Sulfo-Cy5 and typical labeling reactions are summarized below. Note that labeling efficiency and degree of labeling can vary depending on the specific oligonucleotide sequence, purity, and reaction conditions.

Table 1: Spectral Properties of Sulfo-Cy5

| Property | Value |

| Excitation Maximum (λex) | ~646 nm |

| Emission Maximum (λem) | ~662 nm |

| Molar Extinction Coeff. | ~250,000 M⁻¹cm⁻¹ at 646 nm |

| Correction Factor (CF260) | ~0.05 |

Table 2: Typical Quantitative Parameters for Oligonucleotide Labeling

| Parameter | Typical Value/Range | Notes |

| Input Materials | ||

| Amine-Modified Oligonucleotide | 10-50 nmol | Purity should be >90% (e.g., HPLC-purified). |

| Sulfo-Cy5 Diacid | 5-10 fold molar excess over oligo | A higher excess can drive the reaction to completion but may complicate purification. |

| EDC | 20-50 fold molar excess over oligo | A significant excess is required to efficiently activate the carboxylic acid. |

| Sulfo-NHS | 20-50 fold molar excess over oligo | Stabilizes the amine-reactive intermediate. |

| Reaction Outcomes | ||

| Labeling Efficiency | > 80% | Percentage of oligonucleotide that is successfully labeled with the dye. Determined by HPLC analysis. |

| Degree of Labeling (DOL) | 0.8 - 1.0 | For a singly-labeled oligonucleotide, the target DOL is 1.0. Calculated using UV-Vis spectrophotometry.[1] |

| Purification | ||

| HPLC Purity (post-purification) | > 95% | Purity of the final labeled oligonucleotide conjugate. |

| Yield (post-purification) | 50-70% | The final amount of purified, labeled oligonucleotide recovered. |

Experimental Workflow and Protocols

The overall process involves a two-step reaction followed by purification and characterization of the labeled oligonucleotide. First, the carboxylic acid groups on the Sulfo-Cy5 diacid are activated with EDC and Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This activated dye is then reacted with the primary amine group on the modified oligonucleotide.

Caption: Experimental workflow for labeling oligonucleotides with Sulfo-Cy5 diacid.

Materials and Reagents

-

Amine-modified oligonucleotide (e.g., with a 5' or 3' C6-amine linker), HPLC-purified.

-

This compound salt

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5. (Do not use buffers containing primary amines, such as Tris).

-

Nuclease-free water

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification: HPLC system with a C18 reverse-phase column, acetonitrile (B52724) (HPLC grade), 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, or reagents for ethanol precipitation (3 M Sodium Acetate, 100% Ethanol, 70% Ethanol).

Detailed Experimental Protocol

This protocol is designed for a 20 nmol scale labeling reaction. It can be scaled up or down as needed.

Step 1: Reagent Preparation

-

Oligonucleotide Solution: Dissolve 20 nmol of the lyophilized amine-modified oligonucleotide in 100 µL of Labeling Buffer (pH 8.5).

-

Sulfo-Cy5 Diacid Stock Solution: Just prior to use, dissolve 0.1 mg of Sulfo-Cy5 diacid in 20 µL of nuclease-free water or DMSO.

-

EDC and Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer (pH 6.0). These reagents are moisture-sensitive and hydrolyze quickly.[6]

Step 2: Two-Step Labeling Reaction

This two-step process separates the activation of the dye from the conjugation to the oligonucleotide, which can improve efficiency and reduce side reactions.[4]

-

Activation of Sulfo-Cy5 Diacid:

-

In a separate microcentrifuge tube, combine:

-

10 µL of Sulfo-Cy5 diacid stock solution.

-

A 20-50 fold molar excess of EDC solution.

-

A 20-50 fold molar excess of Sulfo-NHS solution.

-

-

Vortex briefly and incubate at room temperature for 15-30 minutes in the dark.

-

-

Conjugation to Amine-Modified Oligonucleotide:

-

Add the entire activated Sulfo-Cy5 mixture from the previous step to the 100 µL of oligonucleotide solution.

-

Vortex gently to mix.

-

Incubate for 2-4 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil). For potentially higher efficiency, the reaction can be left overnight at 4°C.

-

Purification of the Labeled Oligonucleotide

Unreacted dye and byproducts must be removed to ensure accurate quantification and prevent interference in downstream applications. HPLC is the recommended method for achieving high purity.

Method 1: Reverse-Phase HPLC (Recommended)

-

Column: C18 reverse-phase column.

-

Buffers:

-

Buffer A: 0.1 M TEAA in nuclease-free water.

-

Buffer B: Acetonitrile.

-

-

Gradient: Run a linear gradient of acetonitrile (e.g., 5% to 50% Buffer B) over 30-40 minutes.

-

Detection: Monitor the elution profile at both 260 nm (oligonucleotide) and 646 nm (Sulfo-Cy5).

-

Collection: The desired product is the peak that absorbs at both wavelengths. Unreacted oligonucleotide will have a peak at 260 nm only, and free dye will have a peak at 646 nm only. Collect the fractions corresponding to the dual-absorbance peak.

-

Final Step: Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide.

Method 2: Ethanol Precipitation (Alternative)

This method is faster but less effective at removing all free dye. It may be sufficient for some applications.

-

Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.

-

Add 3 volumes of cold 100% ethanol.

-

Mix well and incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant, which contains the unreacted dye.

-

Wash the pellet with 500 µL of 70% ethanol and centrifuge again for 10 minutes.

-

Remove the supernatant and air-dry the pellet to remove residual ethanol.

-

Resuspend the pellet in a desired volume of nuclease-free water or buffer.

Characterization and Quality Control

Calculation of Degree of Labeling (DOL)

The DOL is the average number of dye molecules per oligonucleotide. It can be calculated from the UV-Vis absorbance spectrum of the purified conjugate.[1]

-

Resuspend the purified, labeled oligonucleotide in nuclease-free water.

-

Measure the absorbance at 260 nm (A₂₆₀) and the absorbance maximum for Sulfo-Cy5 at ~646 nm (A_dye).

-

Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law:

-

Concentration of Dye (M): C_dye = A_dye / ε_dye

-

ε_dye = 250,000 M⁻¹cm⁻¹

-

-

Corrected Absorbance of Oligo: A_corr_oligo = A₂₆₀ - (A_dye * CF₂₆₀)

-

CF₂₆₀ = 0.05 (Correction factor for dye absorbance at 260 nm)

-

-

Concentration of Oligo (M): C_oligo = A_corr_oligo / ε_oligo

-

ε_oligo is the molar extinction coefficient of the specific oligonucleotide, which can be estimated based on its base composition.

-

-

-

Calculate DOL: DOL = C_dye / C_oligo

For a singly-labeled oligonucleotide, the target DOL is 1.0.

Signaling Pathway and Application Context

Sulfo-Cy5 labeled oligonucleotides do not participate in signaling pathways themselves but are tools for visualizing and quantifying biological processes. The choice of labeling chemistry is a critical upstream step that enables these applications.

Caption: Logic diagram showing labeling choices leading to applications.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency / Low DOL | 1. Inactive EDC/Sulfo-NHS due to hydrolysis. 2. Sub-optimal reaction pH. 3. Impure or degraded amine-modified oligonucleotide. 4. Presence of amine-containing buffers (e.g., Tris). | 1. Use fresh EDC and Sulfo-NHS solutions for each reaction. 2. Ensure Activation Buffer is at pH 6.0 and Labeling Buffer is at pH 8.5. 3. Verify the quality of the starting oligo. 4. Use non-amine buffers like bicarbonate, borate, or phosphate. |

| Multiple Peaks in HPLC Profile | 1. Incomplete reaction. 2. Degradation of the oligonucleotide or dye. 3. Formation of side products. | 1. Increase incubation time or molar excess of dye/reagents. 2. Protect the reaction from light and avoid harsh conditions. 3. Optimize purification gradient to better resolve species. |

| High Background in Application | Incomplete removal of free dye. | Repurify the labeled oligonucleotide using HPLC. Ethanol precipitation may not be sufficient. |

| Precipitation During Reaction | Low solubility of the oligonucleotide or dye at the concentrations used. | Ensure Sulfo-Cy5 is used, as non-sulfonated Cy5 is less water-soluble. If necessary, adjust the reaction volume or add a small amount of a water-miscible organic solvent like DMSO. |

References

- 1. benchchem.com [benchchem.com]

- 2. stratech.co.uk [stratech.co.uk]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Oligonucleotide labeling_TargetMol [targetmol.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Notes: Sulfo-Cy5 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye increasingly utilized in flow cytometry for the sensitive detection of cell surface and intracellular antigens.[1] Its advantageous spectral properties, high photostability, and excellent water solubility make it a robust choice for multicolor immunophenotyping and cellular analysis in research and drug development. These application notes provide a comprehensive overview, detailed protocols, and technical data for the effective use of sulfo-Cy5-conjugated antibodies in flow cytometry.

The sulfonate groups present in the sulfo-Cy5 molecule enhance its hydrophilicity, which minimizes the aggregation often seen with non-sulfonated cyanine (B1664457) dyes and reduces non-specific binding to cells and other surfaces.[2][3] This results in improved signal-to-noise ratios and more reliable data. Sulfo-Cy5 is optimally excited by a 633 nm or 647 nm laser and emits in the far-red region of the spectrum, which helps to reduce the impact of cellular autofluorescence.[3]

Technical Data

Quantitative data for sulfo-Cy5 is crucial for experimental design, particularly in the context of multicolor flow cytometry panels. The following tables summarize the key spectral and performance characteristics of this fluorophore.

Spectral Properties of Sulfo-Cy5

| Property | Value | Reference |

| Excitation Maximum (Absorbance) | ~646 - 651 nm | [1][3] |

| Emission Maximum | ~662 - 670 nm | [1][2] |

| Extinction Coefficient | ~250,000 - 271,000 M⁻¹cm⁻¹ | [2][] |

| Quantum Yield | High (0.28) | [1][] |

| Stokes Shift | ~16 nm | [1] |

Performance Characteristics in Flow Cytometry

| Characteristic | Description | Reference |

| Brightness | High, due to a large extinction coefficient and good quantum yield. | [1][] |

| Photostability | High, allowing for extended analysis times without significant signal loss. | [1] |

| Water Solubility | Excellent, due to the presence of sulfonate groups, which prevents aggregation. | [1][2][3] |

| pH Sensitivity | Tolerates a pH range of 3-10, making it suitable for various biological buffers. | [5] |

| Non-Specific Binding | Low, attributed to its hydrophilicity. | [] |

Experimental Protocols

I. Conjugation of Sulfo-Cy5 to Primary Antibodies

For optimal performance in flow cytometry, it is critical to achieve a well-controlled conjugation of sulfo-Cy5 to the primary antibody. The most common method involves the use of an amine-reactive derivative, sulfo-Cy5 NHS ester, which forms a stable covalent bond with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials: